![molecular formula C20H24N2O3S B2696484 Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 496011-46-2](/img/structure/B2696484.png)

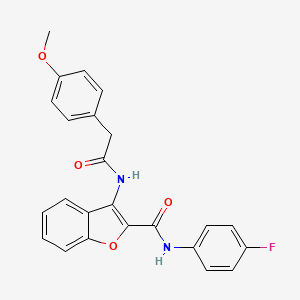

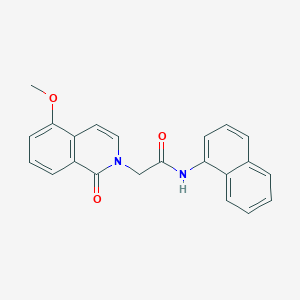

Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their versatile pharmaceutical interests .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multicomponent reactions . For instance, thiazine derivatives can be obtained via Michael addition of a compound to polarized systems in the presence of nanosized ZnO .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrimido[2,1-b][1,3]thiazine core, which is a bicyclic system with a six-membered pyrimidine ring fused to a five-membered thiazine ring .Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the synthesis and reactions of heterocyclic compounds similar to the specified chemical reveals diverse methodologies for generating novel compounds with potential biological activities. The study by Kappe and Roschger (1989) outlines various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, leading to the synthesis of pyrimido[2,3-b]thiazines and other heterocycles through methylation, acylation, and condensation reactions (Kappe & Roschger, 1989). These methodologies offer a foundation for the development of compounds with tailored chemical properties for various applications.

Potential Biological Activities

The compound "Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate" has been synthesized and characterized, displaying moderate insecticidal activity against Aphis craccivora, highlighting the potential of such compounds in developing new agrochemicals (Li, Tian, & Wang, 2013). This indicates the relevance of investigating the biological activities of heterocyclic compounds for potential applications in pest control and agriculture.

Anticancer Activity

A study by Abdel-Motaal, Alanzy, and Asem (2020) utilized a building block approach to synthesize new heterocycles with pyrimidine and thiazole moieties, evaluating their anticancer activity against the colon HCT-116 human cancer cell line. Some compounds exhibited potent activity, suggesting the promise of this chemical class in anticancer drug development (Abdel-Motaal, Alanzy, & Asem, 2020).

Future Directions

properties

IUPAC Name |

ethyl 8-methyl-4-oxo-6-(4-propan-2-ylphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-5-25-19(24)17-13(4)21-20-22(16(23)10-11-26-20)18(17)15-8-6-14(7-9-15)12(2)3/h6-9,12,18H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXUXRIQDIAZSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)CCS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2696407.png)

![4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2696410.png)

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2696416.png)

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)

![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate](/img/structure/B2696424.png)